molecular formula C18H15ClN2 B11669227 N-(4-chlorophenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

N-(4-chlorophenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

Cat. No.: B11669227
M. Wt: 294.8 g/mol
InChI Key: XFFZPLGHMCNYGF-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Cyclopentane ring formation: The quinoline derivative is then subjected to cyclization reactions to form the cyclopenta[b]quinoline structure.

    Introduction of the 4-chlorophenyl group: This step involves the substitution reaction where the quinoline derivative is reacted with 4-chlorobenzene under specific conditions to introduce the 4-chlorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(4-CHLOROPHENYL)-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit the activity of certain tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell proliferation. The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Camptothecin: An anticancer agent with a quinoline-based structure.

Uniqueness

N-(4-CHLOROPHENYL)-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE is unique due to its cyclopenta[b]quinoline structure, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets compared to other quinoline derivatives, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C18H15ClN2

Molecular Weight

294.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

InChI

InChI=1S/C18H15ClN2/c19-12-8-10-13(11-9-12)20-18-14-4-1-2-6-16(14)21-17-7-3-5-15(17)18/h1-2,4,6,8-11H,3,5,7H2,(H,20,21)

InChI Key

XFFZPLGHMCNYGF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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